molecular formula C15H15BrO2 B7872413 (3-Bromophenyl)(4-methoxy-3-methylphenyl)methanol

(3-Bromophenyl)(4-methoxy-3-methylphenyl)methanol

Cat. No.: B7872413
M. Wt: 307.18 g/mol
InChI Key: AMZOYJPXKAEUPJ-UHFFFAOYSA-N
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Description

(3-Bromophenyl)(4-methoxy-3-methylphenyl)methanol is a diarylmethanol derivative featuring a 3-bromophenyl group and a 4-methoxy-3-methylphenyl group attached to a central methanol moiety. This structure combines electron-withdrawing (bromine) and electron-donating (methoxy, methyl) substituents, which influence its physicochemical and biological properties. For example, (4-decyloxy-3-methoxyphenyl)methanol was synthesized via NaBH₄ reduction of its aldehyde precursor with a high yield (53–55°C melting point, FTIR-confirmed structure) . Similarly, (3-bromophenyl)(phenyl)methanol (20a) was prepared through borylation and subsequent reduction steps . These methods suggest that the target compound could be synthesized using analogous strategies.

Properties

IUPAC Name

(3-bromophenyl)-(4-methoxy-3-methylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO2/c1-10-8-12(6-7-14(10)18-2)15(17)11-4-3-5-13(16)9-11/h3-9,15,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMZOYJPXKAEUPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C2=CC(=CC=C2)Br)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromophenyl)(4-methoxy-3-methylphenyl)methanol typically involves multi-step organic reactions. One common approach is the Grignard reaction , where a Grignard reagent derived from bromobenzene reacts with an aldehyde or ketone containing the methoxy and methyl groups. The reaction conditions require anhydrous solvents and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Grignard reactions or other advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions . These methods are optimized for efficiency, yield, and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistency and quality.

Chemical Reactions Analysis

(3-Bromophenyl)(4-methoxy-3-methylphenyl)methanol: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding aldehydes, ketones, or carboxylic acids using oxidizing agents like chromium(VI) oxide or potassium permanganate.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: The bromine atom in the compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Chromium(VI) oxide, potassium permanganate, and acidic conditions.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and mild conditions.

  • Substitution: Nucleophiles like hydroxide, cyanide, or azide, and polar aprotic solvents.

Major Products Formed:

  • Oxidation: Aldehydes, ketones, carboxylic acids.

  • Reduction: Alcohols, amines.

  • Substitution: Bromo-substituted phenols, cyanides, azides.

Scientific Research Applications

(3-Bromophenyl)(4-methoxy-3-methylphenyl)methanol: has diverse applications in scientific research:

  • Chemistry: The compound serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.

  • Biology: It is used in the study of enzyme inhibitors and receptor binding assays due to its structural similarity to biologically active molecules.

  • Medicine: The compound has potential therapeutic applications, including anti-inflammatory and anticancer properties, making it a candidate for drug development.

  • Industry: It is utilized in the production of dyes, pigments, and other chemical products due to its unique chemical properties.

Mechanism of Action

(3-Bromophenyl)(4-methoxy-3-methylphenyl)methanol: is compared to other similar compounds, such as (3-Chlorophenyl)(4-methoxy-3-methylphenyl)methanol and (3-Bromophenyl)(4-methoxyphenyl)methanol . These compounds share structural similarities but differ in their halogen atoms and substituents, leading to variations in their chemical reactivity and biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The position and nature of substituents significantly impact solubility, lipophilicity, and reactivity:

  • (3-Bromo-4-methoxyphenyl)methanol (CAS 38493-59-3) differs by having a methoxy group at the 4-position and bromine at the 3-position on a single aromatic ring. In contrast, the target compound’s additional methyl group on the second aromatic ring may increase steric bulk and lipophilicity.
Table 1: Physicochemical Properties of Selected Bromophenyl Methanol Derivatives
Compound Name Molecular Formula Molecular Weight Key Substituents logP (Predicted/Calculated)
(3-Bromophenyl)(4-methoxy-3-methylphenyl)methanol C₁₅H₁₅BrO₂ 307.19 3-Br, 4-OCH₃, 3-CH₃ ~4.8 (estimated)
(3-Bromo-4-methoxyphenyl)methanol C₈H₈BrO₂ 217.05 3-Br, 4-OCH₃ 4.774
(3-Amino-4-bromophenyl)methanol C₇H₈BrNO 202.05 3-NH₂, 4-Br N/A

Biological Activity

The compound (3-Bromophenyl)(4-methoxy-3-methylphenyl)methanol is a member of the arylmethanol class, characterized by its unique structure that includes a bromine atom and a methoxy group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The molecular formula for this compound is C16H17BrO2. Its structure can be visualized as follows:

  • Bromophenyl Group : A phenyl ring substituted with a bromine atom at the meta position.
  • Methoxy Group : A methoxy (-OCH₃) group attached to another phenyl ring that also carries a methyl (-CH₃) substituent.

Biological Activity Overview

Research into the biological activity of this compound has highlighted several key areas:

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. The presence of the bromine atom enhances its interaction with microbial targets, potentially leading to increased efficacy compared to non-brominated analogs.
  • Anticancer Properties : Preliminary investigations suggest that this compound may induce apoptosis in cancer cells. In vitro studies have indicated that it can inhibit cell proliferation in breast cancer cell lines, enhancing caspase-3 activity, which is crucial for the apoptotic process.
  • Enzyme Inhibition : The compound has been evaluated for its potential as an enzyme inhibitor. It appears to interact with specific enzymes involved in metabolic pathways, suggesting its utility in drug development aimed at metabolic disorders or cancer therapy.

Antimicrobial Activity

A study conducted on various derivatives of arylmethanols indicated that this compound displayed notable antibacterial effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard methods, and the results are summarized in Table 1.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25
Bacillus subtilis18

Anticancer Activity

In a study focusing on breast cancer cell lines (MDA-MB-231), treatment with this compound resulted in significant morphological changes indicative of apoptosis. The compound was tested at varying concentrations, and the results are presented in Table 2.

Concentration (µM)Caspase-3 Activity (fold increase)Cell Viability (%)
11.3370
51.5750
102.0030

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Binding : The compound may bind to active sites of enzymes, inhibiting their function.
  • Receptor Interaction : It could interact with cellular receptors, leading to downstream signaling alterations that promote apoptosis or inhibit proliferation.

Case Studies

Several case studies have illustrated the potential clinical applications of this compound:

  • A study involving the synthesis and evaluation of various arylmethanol derivatives showed that modifications at the phenolic rings could enhance both antimicrobial and anticancer activities.
  • Another investigation into structural analogs revealed that halogen substitutions significantly impacted biological activity, suggesting a structure-activity relationship that could guide future drug design.

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